molecular formula C16H21ClN4O B7635542 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine

Cat. No. B7635542
M. Wt: 320.82 g/mol
InChI Key: OVEQNBQKYOVHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is classified as a quinazoline derivative and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is not fully understood. However, studies suggest that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. For instance, the compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. Moreover, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissues. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a valuable tool compound for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.

Future Directions

There are several future directions for research involving 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine. One area of research could be to further explore the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Additionally, the compound could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections. Moreover, future research could focus on developing more selective and less toxic analogs of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves a multi-step process that starts with the condensation of 4-chloroanthranilic acid with 4-morpholinobutan-1-amine. The resulting intermediate is then subjected to a series of reactions involving reagents such as thionyl chloride, triethylamine, and acetic anhydride, leading to the formation of the final product.

Scientific Research Applications

The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a tool compound to study the role of certain enzymes and signaling pathways in various biological processes.

properties

IUPAC Name

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQNBQKYOVHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine

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